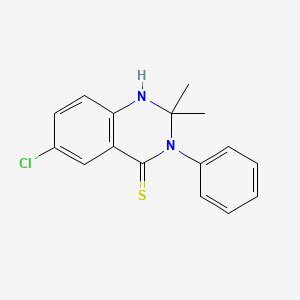
6-Chloro-2,2-dimethyl-3-phenyl-2,3-dihydroquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,2-dimethyl-3-phenyl-2,3-dihydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C16H15ClN2S and its molecular weight is 302.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Chloro-2,2-dimethyl-3-phenyl-2,3-dihydroquinazoline-4(1H)-thione is a compound of significant interest due to its diverse biological activities. This quinazoline derivative has been studied for its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 2-amino-N-phenylthiobenzamides with acetone under acidic or basic conditions. The process can be catalyzed by silica gel and generally yields high purity compounds suitable for biological testing.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate higher activity against Mycobacterium avium compared to standard treatments like isoniazid. The presence of the thione group enhances this activity due to increased interaction with microbial targets .
2. Anticancer Potential
Quinazolines are recognized for their anticancer effects. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines .
3. Neuroprotective Effects
Some quinazoline derivatives have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The structural modifications in the quinazoline scaffold can significantly influence their inhibitory potency against AChE .
Case Study 1: Antimycobacterial Activity
A comparative study evaluated various quinazoline derivatives against Mycobacterium species. The findings indicated that this compound exhibited comparable or superior activity against resistant strains when compared to traditional antibiotics .
Case Study 2: Anticancer Efficacy
In a study assessing the anticancer properties of quinazoline derivatives, it was found that the compound significantly inhibited the proliferation of human breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
Research Findings Summary
The following table summarizes key findings from various research studies on the biological activity of this compound and its analogs:
特性
CAS番号 |
823195-56-8 |
|---|---|
分子式 |
C16H15ClN2S |
分子量 |
302.8 g/mol |
IUPAC名 |
6-chloro-2,2-dimethyl-3-phenyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C16H15ClN2S/c1-16(2)18-14-9-8-11(17)10-13(14)15(20)19(16)12-6-4-3-5-7-12/h3-10,18H,1-2H3 |
InChIキー |
BILBAEABSOYZHA-UHFFFAOYSA-N |
正規SMILES |
CC1(NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















